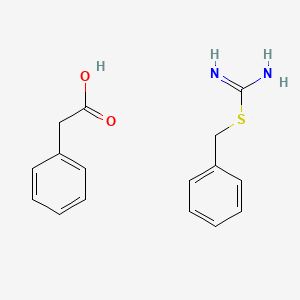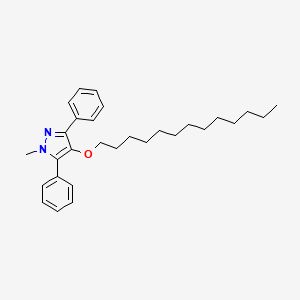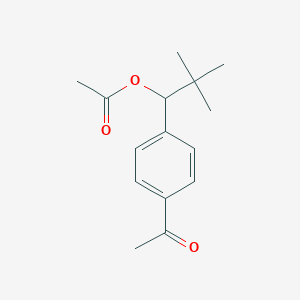
2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one is an organic compound with a complex structure that includes a hydroxymethylidene group, a methyl group, and an isopropyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 6-methyl-3-(propan-2-yl)cyclohexan-1-one with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the hydroxymethylidene group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 2-(Carboxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one.
Reduction: The major product is 2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexanol.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one involves its interaction with various molecular targets. The hydroxymethylidene group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites, which may exert specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(propan-2-yl)cyclohexan-1-ol
- (2R,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-one
Uniqueness
2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one is unique due to the presence of the hydroxymethylidene group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61586-45-6 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(hydroxymethylidene)-6-methyl-3-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-7(2)9-5-4-8(3)11(13)10(9)6-12/h6-9,12H,4-5H2,1-3H3 |
InChI Key |
FPIBGDVACDGLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=CO)C1=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)
![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)




![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)


